Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 7-Methoxyisochroman-4-one: Synthesis, Characterization, and Therapeutic Potential
Disclaimer: Direct experimental data on 7-Methoxyisochroman-4-one is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and robust evidence from studies on structurally related isochromanone derivatives. The protocols and predicted data herein are intended to serve as a foundational resource for researchers to initiate and guide their own experimental investigations.
Introduction
The isochromanone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, making them a subject of significant interest in medicinal chemistry and drug development.[2] This technical guide focuses on a specific, yet underexplored, derivative: 7-Methoxyisochroman-4-one.
By synthesizing insights from the broader class of isochromanones and fundamental chemical theory, this document aims to provide researchers, scientists, and drug development professionals with a thorough technical foundation for understanding, synthesizing, and evaluating the therapeutic potential of 7-Methoxyisochroman-4-one. We will delve into its predicted physicochemical and spectroscopic properties, propose a detailed and logical synthetic pathway, explore its potential biological activities and mechanisms of action, and provide a validated experimental protocol for its initial biological screening.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a molecule's physical and spectral properties is paramount for its synthesis, purification, and structural elucidation. The following properties for 7-Methoxyisochroman-4-one are predicted based on its chemical structure.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Expected to be a crystalline solid at STP |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and sparingly soluble in water. |
| LogP (Predicted) | ~1.5 - 2.0 |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[3][4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.8 ppm). The substitution pattern will lead to specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).
-
Methylene Protons (2H, -O-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.
-
Methylene Protons (2H, -CH₂-C=O): A singlet around δ 3.6-4.0 ppm.
-
Methoxy Protons (3H, -OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹³C NMR spectrum would show 10 distinct signals.
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-200 ppm.
-
Aromatic Carbons (6C): Six signals in the range of δ 110-160 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Methylene Carbon (-CH₂-C=O): A signal around δ 45-50 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[6][7]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1725 cm⁻¹.[8]
-
C-O Stretch (Ether): Absorption bands in the region of 1250-1050 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 178.18).[9][10] Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups.
Proposed Synthesis of 7-Methoxyisochroman-4-one
The synthesis of isochromanones can be achieved through various methods, including the cyclization of substituted benzoic acids or palladium-catalyzed reactions.[11][12] A plausible and efficient route for the synthesis of 7-Methoxyisochroman-4-one is proposed below, starting from the commercially available 2-bromo-5-methoxybenzoic acid.
Synthetic Scheme
Caption: Proposed synthetic pathway for 7-Methoxyisochroman-4-one.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-Bromo-5-methoxybenzoic acid
-
To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-5-methoxybenzoate.
Step 2: Stille Coupling with Allyltributyltin
-
To a solution of methyl 2-bromo-5-methoxybenzoate (1.0 eq) in toluene, add allyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Degas the mixture and heat at 100 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and purify by column chromatography on silica gel to obtain methyl 2-allyl-5-methoxybenzoate.
Step 3: Ozonolysis of the Allyl Group
-
Dissolve methyl 2-allyl-5-methoxybenzoate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (Me₂S) (2.0 eq) and allow the mixture to warm to room temperature overnight.
-
Concentrate the mixture and perform an aqueous workup to yield 2-(2-oxoethyl)-5-methoxybenzoic acid.
Step 4: Intramolecular Friedel-Crafts Acylation
-
To a solution of 2-(2-oxoethyl)-5-methoxybenzoic acid (1.0 eq) in dry CH₂Cl₂, add oxalyl chloride ((COCl)₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in dry CH₂Cl₂ and cool to 0 °C.
-
Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise and stir for 3 hours.
-
Quench the reaction with ice-water and extract with CH₂Cl₂.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 7-Methoxyisochroman-4-one.
Potential Biological Activity and Mechanism of Action
The isochromanone core is associated with a range of pharmacological activities, with many derivatives demonstrating potent cytotoxic and anti-inflammatory effects.[13]
Predicted Biological Activities
-
Anticancer Activity: Many isochromanone derivatives exhibit cytotoxicity against various cancer cell lines.[13] It is hypothesized that 7-Methoxyisochroman-4-one could possess similar properties, potentially through the induction of apoptosis or cell cycle arrest.
-
Anti-inflammatory Activity: Isochroman derivatives have been reported to possess anti-inflammatory properties.[1] 7-Methoxyisochroman-4-one may modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenases.[14]
Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. We hypothesize that 7-Methoxyisochroman-4-one may exert its cytotoxic effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by 7-Methoxyisochroman-4-one.
Experimental Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To validate the predicted anticancer activity, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[15][16][17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
General Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical cancer)
Reagents and Materials:
-
7-Methoxyisochroman-4-one (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in appropriate medium until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 7-Methoxyisochroman-4-one in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and cells treated with doxorubicin (positive control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Outlook
7-Methoxyisochroman-4-one represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research on related isochromanone derivatives, it is plausible to predict that this compound may possess significant cytotoxic and anti-inflammatory properties. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.
Future research should focus on the successful synthesis and purification of 7-Methoxyisochroman-4-one, followed by thorough spectroscopic analysis to confirm its structure. The proposed cytotoxicity assays should be performed across a panel of cancer cell lines to determine its potency and selectivity. Further investigations into its mechanism of action, potentially through studies of its effects on signaling pathways and specific molecular targets, will be crucial for its development as a potential therapeutic candidate.
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